molecular formula C2H3NO2S B099678 N-Sulfinylacetamide CAS No. 16767-75-2

N-Sulfinylacetamide

Cat. No. B099678
CAS RN: 16767-75-2
M. Wt: 105.12 g/mol
InChI Key: DXJGBUOYNNYNML-UHFFFAOYSA-N
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Description

N-Sulfinylacetamide is a chemical compound that has been used in the synthesis of organic semiconductors . It is a soluble adduct that can be used to create thin films of pentacene, a promising organic semiconductor for low-cost, large-area, and flexible electronic applications .


Synthesis Analysis

The synthesis of N-Sulfinylacetamide involves the Lewis acid-catalyzed Diels-Alder reaction of the organic semiconductor pentacene . Other methods for the synthesis of similar compounds involve copper-catalyzed nitrene-mediated S-amidation reactions of thiols with dioxazolones , and the condensation of alcohols with sulfinamides or sulfonamides under mild and green conditions .


Chemical Reactions Analysis

The chemical reactions involving N-Sulfinylacetamide primarily include its formation through the Lewis acid-catalyzed Diels-Alder reaction with pentacene . The resulting adduct can then be thermally converted to form thin films of pentacene . The analysis of such reactions can be performed using various techniques, including sensitivity and uncertainty analysis .

Scientific Research Applications

1. Neuropharmacological Applications

N-Sulfinylacetamide derivatives, like 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil), exhibit neuropharmacological potential. These compounds have been studied for their unique dopamine uptake inhibitory properties, differing from traditional drugs like cocaine. This suggests potential applications in treating psychostimulant abuse. Such derivatives are synthesized with varied structural modifications to investigate their binding affinities and selectivity across different monoamine transporters, indicating their relevance in neuropharmacological research (Okunola-Bakare et al., 2014).

2. Cancer Treatment Applications

A novel compound from the N-Sulfinylacetamide family, isolated from figs, demonstrated potential in enhancing trastuzumab-triggered phagocytic killing of cancer cells. This suggests its role in developing therapeutic strategies for effective ovarian cancer treatment. The compound's interaction with Fcγ receptors in phagocytic cells indicates its significance in cancer research (Ali et al., 2023).

3. Semiconductor and Electronic Applications

The Diels-Alder reaction of pentacene with N-sulfinylacetamide yields a soluble adduct used in the fabrication of organic thin-film transistors. This showcases the application of N-Sulfinylacetamide derivatives in the field of organic electronics, with implications for the development of high-performance, solution-processed organic semiconductors (Afzali et al., 2002).

4. Synthesis of Complex Molecules

N-Sulfinylacetamide derivatives are crucial in synthesizing complex molecules, such as modafinil and its derivatives. The derivatives are synthesized using various methods, including the use of silica-based mesoporous MCM-41 as a novel nanocatalyst. This indicates the compound's significance in facilitating the synthesis of medically important molecules (Taghizadeh, 2017).

properties

IUPAC Name

N-sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGBUOYNNYNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502692
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Sulfinylacetamide

CAS RN

16767-75-2
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sulphinylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
65
Citations
A Afzali, CD Dimitrakopoulos… - Journal of the American …, 2002 - ACS Publications
… The Lewis acid-catalyzed Diels−Alder reaction of the organic semiconductor pentacene with N-sulfinylacetamide yields a soluble adduct. Spin-coated thin films of this adduct undergo …
Number of citations: 622 pubs.acs.org
CR Kagan, A Afzali, TO Graham - Applied Physics Letters, 2005 - pubs.aip.org
… converting the N-sulfinylacetamide pentacene adduct on … (m) the converted N-sulfinylacetamide pentacene adduct, (n) … deposited from the N-sulfinylacetamide pentacene precursor …
Number of citations: 149 pubs.aip.org
A Afzali, CR Kagan, GP Traub - Synthetic metals, 2005 - Elsevier
… , a simple approach for the synthesis of soluble pentacene precursors was reported by our laboratory [13] in which a hetero-Diels-Alder adduct of pentacene with N-sulfinylacetamide …
Number of citations: 54 www.sciencedirect.com
SK Volkman, S Molesa, B Mattis, PC Chang… - MRS Online …, 2003 - cambridge.org
… without further purification, was added to Nsulfinylacetamide (0.57g) and methyltrioxorhenium (… N-sulfinylacetamide was made using previously disclosed methods [5]. The resulting …
Number of citations: 56 www.cambridge.org
JF Bunnett, DS Connor, KJ O'Reilly - The Journal of Organic …, 1979 - ACS Publications
Results Several substituted benzophenones were found to resist cleavage by KNH2 in ammonia. They were the m-fluoro, p-fluoro, o-methoxy, and p-methoxy derivatives, as well as the …
Number of citations: 13 pubs.acs.org
DN Harpp, DF Mullins, K Steliou… - The Journal of Organic …, 1979 - ACS Publications
(3) Only two 7V-(arylthio) amideshave been reported (m-and p-nitrophenyl): M. Furukawa, Y. Fujino, Y. Kojima, M. Ong, and S. Hayashi, Chem. Pharm. Bull., 20, 2024 (1972).(4)(a) DN …
Number of citations: 15 pubs.acs.org
GS Tulevski, Q Miao, A Afzali, TO Graham… - Journal of the …, 2006 - ACS Publications
… The ease with which the N-sulfinylacetamide/pentacene adduct forms nanoscale transistors contrasts sharply with the nonideal IV characteristics reported for most sub-100 nm …
Number of citations: 92 pubs.acs.org
M Tabachnyk, AH Karani, K Broch, LM Pazos-Outón… - APL Materials, 2016 - pubs.aip.org
… Considering the complete loss of the typical N-sulfinylacetamide vibrations of p-Pc upon … amounts (<2%) 19 of N-sulfinylacetamide decomposition products. This finding is consistent …
Number of citations: 19 pubs.aip.org
DB Mitzi, A Afzali - Crystal growth & design, 2007 - ACS Publications
… Reaction of relatively insoluble pentacene with N-sulfinylacetamide, for example, leads to a soluble precursor that can be spin coated or drop cast onto a substrate. Upon heating of the …
Number of citations: 9 pubs.acs.org
MJ Joung, JH Ahn, SY Kang, KH Baek… - Bulletin of the Korean …, 2003 - koreascience.kr
… -Alder reaction with reactive dienophile, Nsulfinylacetamide. After this precursor was spin-… However the preparation and handling of very unstable dienophile, N-sulfinylacetamide, is …
Number of citations: 26 koreascience.kr

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